molecular formula C16H10F3NO3 B12341587 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one

Cat. No.: B12341587
M. Wt: 321.25 g/mol
InChI Key: NGFILPVIMGBQBG-RMKNXTFCSA-N
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Description

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:

    Reactants: 3-nitrobenzaldehyde and 4-(trifluoromethyl)acetophenone

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation is a scalable and efficient method that can be adapted for large-scale synthesis. The reaction can be optimized by controlling the reaction parameters such as temperature, solvent, and base concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

    Reduction: 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

    Oxidation: Various oxidized products depending on the reaction conditions

    Substitution: Substituted derivatives with nucleophiles replacing the nitro or trifluoromethyl groups

Scientific Research Applications

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds:

Uniqueness: The presence of both the nitro and trifluoromethyl groups in 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique chemical properties, such as increased electron-withdrawing effects and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H10F3NO3

Molecular Weight

321.25 g/mol

IUPAC Name

(E)-1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(10-12)20(22)23/h1-10H/b9-6+

InChI Key

NGFILPVIMGBQBG-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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